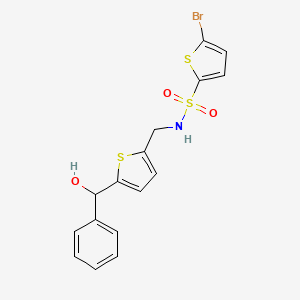

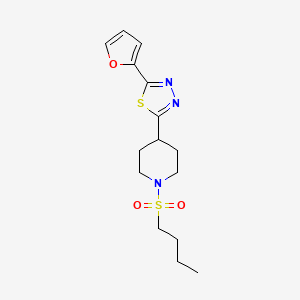

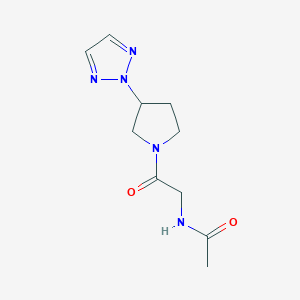

5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) and are often used as carbonic anhydrase inhibitors, which have applications in treating conditions like glaucoma .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. One such method involves the cross-coupling of bromopyridine with primary and secondary alkyl and aryl sulfonamides, catalyzed by copper(I) iodide and 1,3-di(pyridin-2-yl)propane-1,3-dione . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using spectroscopic methods such as IR, EIMS, FABMS, ESIMS, HRFABMS, HRESIMS, 1D and 2D NMR, and single-crystal X-ray structure analysis . These techniques allow for the determination of the compound's functional groups, molecular geometry, and electronic structure, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, they can be used to synthesize heterocyclic compounds, such as 1,3-dithiolium derivatives, through heterocyclisation reactions . The reactivity of the sulfonamide group also allows for the formation of different heterocycles, which can be further functionalized to enhance their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, pKa, and binding affinity to proteins, can be modulated by varying the substituents on the thiophene ring. For example, in the case of ocular hypotensive agents, substituents are chosen to maximize water solubility and minimize pigment binding in the iris, while maintaining inhibitory potency against carbonic anhydrase . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds, influencing their therapeutic potential and side effects.

Applications De Recherche Scientifique

Synthesis and Characterization

Sulfonamide-derived new ligands, including compounds similar to the one of interest, have been synthesized and characterized, showing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan & Shad, 2011). Another study introduced a novel N-bromo sulfonamide reagent, showcasing its use as a highly efficient catalyst for the synthesis of complex molecules via a one-pot pseudo five-component reaction, demonstrating the versatility and utility of sulfonamide derivatives in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Applications in Photodynamic Therapy

The study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis of new zinc phthalocyanine compounds substituted with sulfonamide derivative groups, highlighting their high singlet oxygen quantum yield and potential for photodynamic therapy applications, suggesting their significant role in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Biofilm Inhibition Activities

The antibacterial and urease inhibition activities of thiophene sulfonamide derivatives have been investigated, revealing that certain derivatives exhibit significant activity, highlighting their potential as antimicrobial agents (Noreen et al., 2017). Additionally, bromophenol derivatives, including those with bromo and sulfonamide groups, have been identified for their potent activity as biofilm inhibitors, suggesting their application in combating biofilm-associated infections (Benneche, Jafari Chamgordani, & Scheie, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,16,18-19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKKUEQCYZIXIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)

![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)